molecular formula C31H22N2O B14211160 6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one CAS No. 825611-54-9

6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14211160
CAS No.: 825611-54-9
M. Wt: 438.5 g/mol
InChI Key: MZLVIZCRYZQRSK-UHFFFAOYSA-N
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Description

6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that combines multiple aromatic rings and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with hydrazine derivatives to form the pyrazole core, followed by further functionalization to introduce the naphthyl and phenyl groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Dimethylformamide (DMF), toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of multiple aromatic rings and a pyrazole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

825611-54-9

Molecular Formula

C31H22N2O

Molecular Weight

438.5 g/mol

IUPAC Name

2-[2-phenyl-5-(3-phenylnaphthalen-2-yl)pyrazol-3-yl]phenol

InChI

InChI=1S/C31H22N2O/c34-31-18-10-9-17-26(31)30-21-29(32-33(30)25-15-5-2-6-16-25)28-20-24-14-8-7-13-23(24)19-27(28)22-11-3-1-4-12-22/h1-21,34H

InChI Key

MZLVIZCRYZQRSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C4=NN(C(=C4)C5=CC=CC=C5O)C6=CC=CC=C6

Origin of Product

United States

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